Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is an organic compound classified as an amino acid derivative. It is characterized by the presence of a bromophenyl group attached to the alpha carbon, making it a derivative of phenylalanine. This compound has gained attention in various fields, including chemistry, biology, and medicine, due to its potential applications in enzyme inhibition and therapeutic effects.
Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate belongs to the class of amino acids and is specifically categorized as a substituted amino acid due to the presence of both an amino group and a methyl ester functional group. Its IUPAC name reflects its structural complexity, indicating the presence of bromine, methyl groups, and a pentanoate moiety.
The synthesis of methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate typically involves the bromination of 4-methylphenylalanine. This process can be executed using bromine in acetic acid as a solvent under controlled temperature conditions to ensure selective bromination at the para position of the phenyl ring.
The molecular formula for methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is C13H18BrNO2, with a molecular weight of approximately 300.2 g/mol. The structure features:
The compound's structural representation can be illustrated using SMILES notation: COC(=O)C(N)(CC(C)C)C1=CC=C(Br)C=C1
, indicating the connectivity between atoms and functional groups .
Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate can undergo several chemical reactions:
The mechanism of action for methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate involves its interaction with biological targets, particularly enzymes. The presence of the bromine atom enhances its reactivity and potential for enzyme inhibition.
Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to confirm the identity and purity of methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate .
Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate has several scientific uses:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7